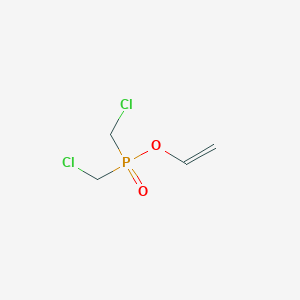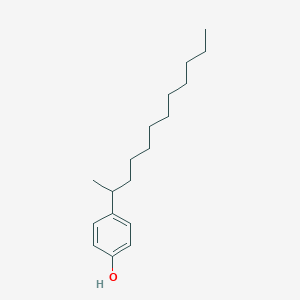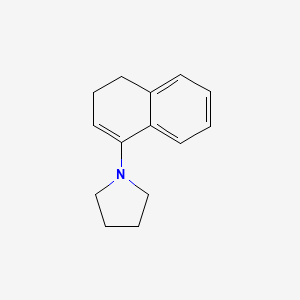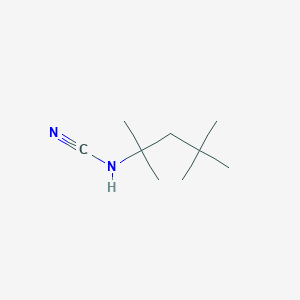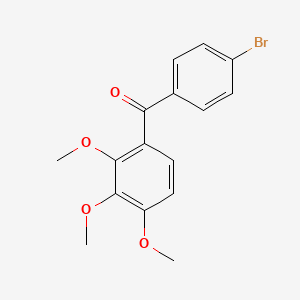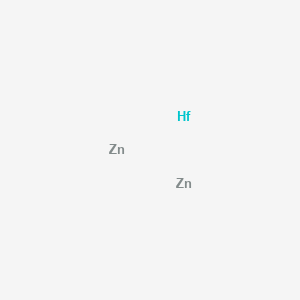
Triethylsilylhydroselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilaneselenol is an organosilicon compound with the chemical formula (C₂H₅)₃SiSeH It is a trialkylsilane derivative where selenium replaces one of the hydrogen atoms in the silane group
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilaneselenol can be synthesized through the reaction of triethylsilane with selenium compounds under controlled conditions. One common method involves the reaction of triethylsilane with selenium dioxide (SeO₂) in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of triethylsilaneselenol may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Triethylsilaneselenol undergoes various chemical reactions, including:
Oxidation: The selenium atom in triethylsilaneselenol can be oxidized to form selenoxides or selenones.
Reduction: The compound can act as a reducing agent, particularly in the reduction of metal ions or organic compounds.
Substitution: The selenium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides (R₃SiSeO) and selenones (R₃SiSeO₂).
Reduction: Reduced metal complexes or organic compounds.
Substitution: Various organosilicon compounds with different functional groups replacing selenium.
Scientific Research Applications
Chemistry
Triethylsilaneselenol is used as a reagent in organic synthesis, particularly in the formation of selenoethers and selenoesters. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for selenide materials.
Biology
In biological research, triethylsilaneselenol is studied for its potential antioxidant properties and its ability to interact with biological molecules. It is used in the development of selenium-containing drugs and supplements.
Medicine
The compound’s antioxidant properties make it a candidate for therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. It is also explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry
Triethylsilaneselenol is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of triethylsilaneselenol involves its interaction with various molecular targets, including enzymes and cellular components. The selenium atom in the compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an antioxidant and in cancer therapy, where it can selectively induce apoptosis in cancer cells by disrupting their redox balance.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Similar in structure but lacks the selenium atom, making it less reactive in redox reactions.
Triethylsilanethiol: Contains sulfur instead of selenium, with different reactivity and applications.
Triethylsilaneoxide: An oxidized form of triethylsilane, used in different chemical reactions.
Uniqueness
Triethylsilaneselenol’s uniqueness lies in its selenium content, which imparts distinct chemical and biological properties. The selenium atom enhances its reactivity in redox reactions, making it valuable in applications where oxidative and reductive properties are crucial. Its potential therapeutic applications also set it apart from other similar compounds.
Properties
Molecular Formula |
C6H15SeSi |
|---|---|
Molecular Weight |
194.24 g/mol |
InChI |
InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 |
InChI Key |
SNMAEIRMFOVPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


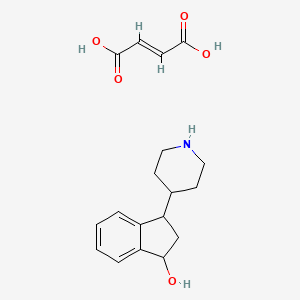
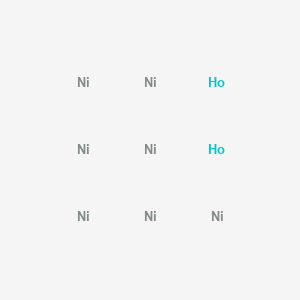
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
